molecular formula C19H30O6S B13440329 Oxandrolone 17-Sulfate

Oxandrolone 17-Sulfate

Cat. No.: B13440329
M. Wt: 386.5 g/mol
InChI Key: YPBBZPDXGLWWSK-LWRWTLSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxandrolone 17-Sulfate is a synthetic derivative of oxandrolone, an anabolic androgenic steroid. Oxandrolone itself is known for its anabolic properties, which promote muscle growth and recovery. The sulfate ester form, this compound, is designed to enhance the solubility and bioavailability of the compound, making it more effective in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxandrolone 17-Sulfate typically involves the esterification of oxandrolone with sulfuric acid or its derivatives. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the sulfate ester. The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Oxandrolone 17-Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxandrolone 17-Sulfate has a wide range of scientific research applications:

Mechanism of Action

Oxandrolone 17-Sulfate exerts its effects by interacting with androgen receptors in target tissues . The sulfate ester enhances the solubility and bioavailability of oxandrolone, allowing for more efficient receptor binding and activation. This interaction leads to increased protein synthesis, muscle growth, and recovery. The molecular pathways involved include the activation of androgen receptor-mediated transcription and subsequent anabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oxandrolone 17-Sulfate

This compound is unique due to its enhanced solubility and bioavailability compared to oxandrolone . The sulfate ester form allows for more efficient delivery and utilization in therapeutic applications, making it a valuable compound in medical and research settings.

Properties

Molecular Formula

C19H30O6S

Molecular Weight

386.5 g/mol

IUPAC Name

[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate

InChI

InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1

InChI Key

YPBBZPDXGLWWSK-LWRWTLSVSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@]2(C)OS(=O)(=O)O)CC[C@@H]4[C@@]3(COC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C

Origin of Product

United States

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